molecular formula C8H6BrN3 B1521027 5-Bromo-2-(1H-imidazol-1-YL)pyridine CAS No. 380381-18-0

5-Bromo-2-(1H-imidazol-1-YL)pyridine

Cat. No.: B1521027
CAS No.: 380381-18-0
M. Wt: 224.06 g/mol
InChI Key: VDNCHISWKASSIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(1H-imidazol-1-yl)pyridine is a chemical compound with the CAS Number: 380381-18-0 . It is a heterocyclic organic molecule that contains a pyridine ring and an imidazole ring. The molecular weight of this compound is 224.06 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C8H6BrN3/c9-7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H . This indicates that the compound contains 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, and 3 nitrogen atoms.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Catalytic Systems in Organic Synthesis

5-Bromo-2-(1H-imidazol-1-YL)pyridine has been identified as a significant component in catalytic systems. For instance, it has been used in the CuI-catalyzed hydroxylation of aryl bromides. This discovery led to the transformation of both electron-rich and electron-deficient aryl bromides into their corresponding substituted phenols with good to excellent yields (贾健欢 et al., 2011).

Photoreactions and Proton Transfer

Studies on derivatives of this compound have revealed their capability to undergo various types of photoreactions and proton transfers. Compounds like 2-(1H-pyrazol-5-yl)pyridine and its derivatives have shown three types of photoreactions, including excited-state intramolecular and intermolecular double-proton transfer, as well as solvent-assisted double-proton transfer. These findings highlight the diverse photophysical properties of these compounds (Vetokhina et al., 2012).

Corrosion Inhibition

In the field of materials science, derivatives of this compound have been evaluated for their performance in inhibiting corrosion, particularly in mild steel. This evaluation involved a combination of experimental methods and computational approaches, demonstrating significant inhibition performance (Saady et al., 2021).

Inhibitors in Biomedical Research

These compounds have also been synthesized and characterized for their potential as inhibitors in various biomedical applications. For instance, they have been studied for inhibiting tyrosyl-tRNA synthetase, an enzyme crucial in biological processes. The molecular docking study of these compounds has shown promising results, suggesting their potential as therapeutic agents (Jabri et al., 2023).

Synthesis of Novel Compounds

In the synthesis of new compounds, this compound has been crucial. For example, it has been used in the selective alkylation of pyridine derivatives, facilitating the creation of novel chemical structures with potential applications in various scientific fields (Sudini & Wei, 2009).

Fluorescent Probes and Photophysical Properties

This chemical has been involved in the synthesis of fluorescent probes, particularly for acidic conditions. The unique structure of the compound allows it to respond to pH changes with high selectivity and sensitivity, making it a valuable tool in analytical chemistry (Zhang et al., 2015).

Safety and Hazards

The compound is associated with several hazard statements: H315, H319, H335 . These correspond to potential skin irritation, eye irritation, and respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

While specific future directions for 5-Bromo-2-(1H-imidazol-1-YL)pyridine are not mentioned in the search results, imidazole derivatives in general are of significant interest in the development of new drugs . Their broad range of biological activities makes them valuable tools for studying various biological processes and potential targets for therapeutic intervention.

Properties

IUPAC Name

5-bromo-2-imidazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-1-2-8(11-5-7)12-4-3-10-6-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNCHISWKASSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677955
Record name 5-Bromo-2-(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380381-18-0
Record name 5-Bromo-2-(1H-imidazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(1H-imidazol-1-YL)pyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(1H-imidazol-1-YL)pyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(1H-imidazol-1-YL)pyridine
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(1H-imidazol-1-YL)pyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-(1H-imidazol-1-YL)pyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-(1H-imidazol-1-YL)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.